molecular formula C7H11ClN4O2S B15145991 4-Guanidinobenzenesulfonamide hydrochloride

4-Guanidinobenzenesulfonamide hydrochloride

Cat. No.: B15145991
M. Wt: 250.71 g/mol
InChI Key: SIHCHPRMFQXMPJ-UHFFFAOYSA-N
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Description

4-Guanidinobenzenesulfonamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for its role as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms . Recent scientific studies have highlighted the involvement of the brain-associated carbonic anhydrase isoform VII (CA VII) in the pathology of chronic neuropathic pain, a challenging neurological condition . Compounds incorporating a guanidine moiety into a benzenesulfonamide scaffold, such as 4-guanidinobenzenesulfonamide derivatives, have demonstrated enhanced efficiency and selectivity in inhibiting this target . Specifically, research shows that these inhibitors can exhibit subnanomolar affinity (KI) for CA VII and show excellent selectivity over off-target isoforms like CA I and II, positioning them as promising candidates for the management of neuropathic pain . The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby inhibiting its catalytic activity, which is the reversible hydration of carbon dioxide . This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H11ClN4O2S

Molecular Weight

250.71 g/mol

IUPAC Name

2-(4-sulfamoylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C7H10N4O2S.ClH/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13;/h1-4H,(H4,8,9,11)(H2,10,12,13);1H

InChI Key

SIHCHPRMFQXMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications
4-Guanidinobenzenesulfonamide HCl C₇H₉ClN₄O₂S Sulfonamide, Guanidino Enzyme inhibition, biochemical assays
Mafenide HCl (4-Aminomethylbenzenesulfonamide HCl) C₇H₁₁ClN₂O₂S Sulfonamide, Aminomethyl Antibacterial agent (topical use)
4-Hydrazinylbenzenesulfonamide HCl C₆H₉ClN₃O₂S Sulfonamide, Hydrazine Chemical synthesis intermediate
Guanidine HCl CH₅N₃·HCl Guanidino Protein denaturation, RNA/DNA extraction

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Properties

Compound Solubility (Water) LogP pKa (Guanidino) Stability
4-Guanidinobenzenesulfonamide HCl High ~-1.5 ~13.6 Stable at RT
Mafenide HCl 50 mg/mL ~0.8 ~5.0 (sulfonamide) Stable in dry conditions
Guanidine HCl ~4.3 M (25°C) - 13.6 Hygroscopic

Biological Activity

4-Guanidinobenzenesulfonamide hydrochloride is a compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential therapeutic applications in various medical conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a sulfonamide derivative characterized by a guanidine group attached to a benzene sulfonamide structure. This compound has been studied for its inhibitory effects on different isoforms of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. Specifically, it has shown selective inhibition towards certain isoforms, notably carbonic anhydrase VII (CA VII), which is implicated in neuropathic pain and other neurological disorders. The compound's affinity for CA VII makes it a candidate for therapeutic strategies aimed at managing chronic pain conditions.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that 4-guanidinobenzenesulfonamide derivatives exhibit significant inhibitory activity against human and bacterial carbonic anhydrases. For instance, a series of derivatives were synthesized and evaluated for their inhibitory potency against CA VII, with some compounds showing subnanomolar Ki values, indicating high selectivity and potency (Table 1) .

Table 1: Inhibitory Activity of 4-Guanidinobenzenesulfonamide Derivatives

Compound NameKi (nM)Selectivity Index
4-(3-(4-Methoxybenzyl)guanidino)benzenesulfonamide<1High
4-(3-(4-Fluorobenzyl)guanidino)benzenesulfonamide<5Moderate
4-(3-(Benzyl)guanidino)benzenesulfonamide<10Low

Cardiovascular Effects

In addition to its role as a carbonic anhydrase inhibitor, studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, experiments conducted using isolated rat heart models showed that specific derivatives could significantly decrease perfusion pressure through calcium channel inhibition, suggesting potential applications in cardiovascular therapies .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical evaluations using computational models indicated favorable pharmacokinetic properties, including good aqueous solubility and moderate membrane permeability .

Table 2: Pharmacokinetic Parameters

ParameterValue
Solubility (logP)1.1
Membrane PermeabilityModerate
Oral Bioavailability~70%
Plasma Half-life~5 hours

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Neuropathic Pain Management : In a murine model, administration of selected derivatives resulted in significant pain relief compared to control groups, supporting their use as novel analgesics targeting CA VII .
  • Cancer Therapy : The compound's antiproliferative effects have been observed in various human cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Guanidinobenzenesulfonamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face respirator with a P100 filter if dust generation is likely .
  • Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or dust. Ensure local exhaust ventilation meets OSHA standards (minimum 100 ft/min face velocity) .
  • Containment : Avoid open handling; use sealed containers. Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Sulfonylation Reaction : React guanidine derivatives with activated benzenesulfonyl chlorides in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .
  • Purification : Recrystallize the crude product from a 1:1 ethanol/water mixture at 4°C. For higher purity (>99%), use preparative HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
  • Quality Control : Confirm purity via HPLC-UV (λ = 254 nm) and characterize using 1H^1H-NMR (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons) .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • Spectrophotometry : Quantify concentration using UV-Vis at λ = 210–230 nm (ε ≈ 1.2 × 104^4 L/mol·cm) in phosphate buffer (pH 7.4) .
  • HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid and acetonitrile (70:30). Retention time typically 6.8–7.2 minutes .
  • Mass Spectrometry : Confirm molecular weight (MW = 249.7 g/mol) via LC-ESI-MS (positive ion mode; [M+H]+^+ at m/z 250.1) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.
  • Analysis : Monitor degradation via HPLC. At pH < 3 or > 9, hydrolysis of the sulfonamide group occurs, reducing purity by >10% after 14 days at 40°C. Store lyophilized powder at -20°C in amber vials to minimize degradation .

Q. What methodological approaches are recommended for investigating interactions between this compound and biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Titrate 20 µM protein (e.g., serum albumin) with 200 µM compound in PBS (pH 7.4) at 25°C. Calculate binding constants (KdK_d) using a one-site model .
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carbonic anhydrase) on a CM5 chip. Inject compound at 10–100 µM to determine kinetic parameters (konk_{on}, koffk_{off}) .
  • Fluorescence Quenching : Measure tryptophan emission (λex_{ex} = 280 nm, λem_{em} = 340 nm) with increasing compound concentrations. Use Stern-Volmer plots to assess binding affinity .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Answer :

  • Comparative Toxicity Assays :
  • In Vitro : Conduct MTT assays on HepG2 cells (24–72 hr exposure; IC50_{50} typically >100 µM). Compare with literature using standardized protocols (e.g., OECD TG 129) .
  • In Vivo : Administer doses (10–100 mg/kg) to rodent models for 28 days. Assess organ toxicity via histopathology (kidney, liver, bone marrow) and hematological parameters .
  • Data Harmonization : Cross-validate results using orthogonal methods (e.g., Ames test for mutagenicity; reports no mutagenicity at 5 mg/plate) .

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